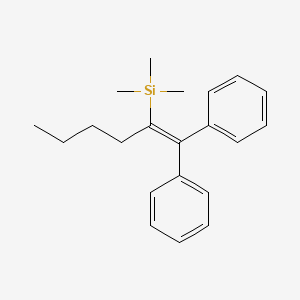![molecular formula C20H22F3N3OS B14462486 10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL CAS No. 66519-29-7](/img/structure/B14462486.png)
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a phenothiazine core. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL typically involves multiple steps, starting from the phenothiazine core. The process includes:
Nitration: Introduction of a nitro group to the phenothiazine core.
Reduction: Conversion of the nitro group to an amine group.
Alkylation: Attachment of the piperazine ring via an alkyl chain.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating various medical conditions, including psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoperazine: A phenothiazine derivative with similar structural features.
Fluphenazine: Another phenothiazine compound with a piperazine ring.
Prochlorperazine: A phenothiazine derivative used in medicine.
Uniqueness
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to other phenothiazine derivatives.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
66519-29-7 |
|---|---|
Molekularformel |
C20H22F3N3OS |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
10-(3-piperazin-1-ylpropyl)-8-(trifluoromethyl)phenothiazin-3-ol |
InChI |
InChI=1S/C20H22F3N3OS/c21-20(22,23)14-2-5-18-17(12-14)26(9-1-8-25-10-6-24-7-11-25)16-4-3-15(27)13-19(16)28-18/h2-5,12-13,24,27H,1,6-11H2 |
InChI-Schlüssel |
HNHDGKNGHBMOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)

![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)
![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)

![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)


![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)


